molecular formula C25H26N4O4S B327499 (6Z)-6-({4-[2-(2,6-DIMETHYLPHENOXY)ETHOXY]-3-ETHOXYPHENYL}METHYLIDENE)-5-IMINO-2-METHYL-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE

(6Z)-6-({4-[2-(2,6-DIMETHYLPHENOXY)ETHOXY]-3-ETHOXYPHENYL}METHYLIDENE)-5-IMINO-2-METHYL-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE

Cat. No.: B327499
M. Wt: 478.6 g/mol
InChI Key: SELLZQMLHZYOKK-YJFMCDHMSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound (6Z)-6-({4-[2-(2,6-DIMETHYLPHENOXY)ETHOXY]-3-ETHOXYPHENYL}METHYLIDENE)-5-IMINO-2-METHYL-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE is a complex organic molecule with potential applications in various fields such as chemistry, biology, and medicine. Its structure includes multiple functional groups, making it a versatile compound for different chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6Z)-6-({4-[2-(2,6-DIMETHYLPHENOXY)ETHOXY]-3-ETHOXYPHENYL}METHYLIDENE)-5-IMINO-2-METHYL-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE involves several steps, including the formation of intermediate compounds. The process typically starts with the preparation of the core thiadiazolo[3,2-a]pyrimidin-7-one structure, followed by the introduction of the ethoxy and phenoxy groups through etherification reactions. The final step involves the formation of the imino and benzylidene groups under specific reaction conditions, such as controlled temperature and pH.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

(6Z)-6-({4-[2-(2,6-DIMETHYLPHENOXY)ETHOXY]-3-ETHOXYPHENYL}METHYLIDENE)-5-IMINO-2-METHYL-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE: can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the imino group to form amines.

    Substitution: The phenoxy and ethoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines.

Scientific Research Applications

(6Z)-6-({4-[2-(2,6-DIMETHYLPHENOXY)ETHOXY]-3-ETHOXYPHENYL}METHYLIDENE)-5-IMINO-2-METHYL-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE: has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (6Z)-6-({4-[2-(2,6-DIMETHYLPHENOXY)ETHOXY]-3-ETHOXYPHENYL}METHYLIDENE)-5-IMINO-2-METHYL-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    (6Z)-6-({4-[2-(2,6-DIMETHYLPHENOXY)ETHOXY]-3-ETHOXYPHENYL}METHYLIDENE)-5-IMINO-2-METHYL-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE: can be compared with other thiadiazolo[3,2-a]pyrimidin derivatives, which may have similar structures but different functional groups.

  • Compounds like 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane and 4-Methoxyphenethylamine share some structural similarities and can be used for comparative studies.

Uniqueness

The uniqueness of This compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C25H26N4O4S

Molecular Weight

478.6 g/mol

IUPAC Name

(6Z)-6-[[4-[2-(2,6-dimethylphenoxy)ethoxy]-3-ethoxyphenyl]methylidene]-5-imino-2-methyl-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one

InChI

InChI=1S/C25H26N4O4S/c1-5-31-21-14-18(13-19-23(26)29-25(27-24(19)30)34-17(4)28-29)9-10-20(21)32-11-12-33-22-15(2)7-6-8-16(22)3/h6-10,13-14,26H,5,11-12H2,1-4H3/b19-13-,26-23?

InChI Key

SELLZQMLHZYOKK-YJFMCDHMSA-N

Isomeric SMILES

CCOC1=C(C=CC(=C1)/C=C\2/C(=N)N3C(=NC2=O)SC(=N3)C)OCCOC4=C(C=CC=C4C)C

SMILES

CCOC1=C(C=CC(=C1)C=C2C(=N)N3C(=NC2=O)SC(=N3)C)OCCOC4=C(C=CC=C4C)C

Canonical SMILES

CCOC1=C(C=CC(=C1)C=C2C(=N)N3C(=NC2=O)SC(=N3)C)OCCOC4=C(C=CC=C4C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.